Indium arsenide

Übersicht

Beschreibung

Synthesis Analysis

Indium arsenide can be synthesized through various methods, with the choice of synthesis affecting the quality and properties of the final product. One notable approach is the use of arsine (AsH3) generated via zinc arsenide (Zn3As2) as the arsenic precursor, which has been shown to produce high-quality InAs and InAs-based core/shell nanocrystals. This method allows for the control of nucleation and growth processes, leading to nanocrystals with enhanced photoluminescent properties (Zhang & Zhang, 2010).

Molecular Structure Analysis

The molecular structure of indium arsenide is characterized by its zinc blende crystal structure, which contributes to its semiconducting properties. Research on ternary arsenides based on platinum–indium and palladium–indium fragments has provided insights into the crystal structures of metal-rich palladium–indium and platinum–indium arsenides, demonstrating the complexity and versatility of arsenide-based materials (Zakharova et al., 2015).

Chemical Reactions and Properties

Indium arsenide participates in various chemical reactions due to its surface electron accumulation layer, making it suitable for chemical and biological sensing applications. Its ability to form ohmic contacts with metals facilitates the creation of nanowire devices that are sensitive to changes in the environment, such as pH levels and the presence of charged protein species (Upadhyay et al., 2014).

Physical Properties Analysis

The physical properties of indium arsenide, such as its high electron mobility and narrow bandgap, contribute to its widespread use in electronic and optoelectronic devices. Research has shown that indium arsenide nanocrystals can be synthesized with narrow emission linewidths and high quantum yields, demonstrating the material's potential for applications in biomedical imaging and infrared nanocrystal-LEDs (Franke et al., 2016).

Wissenschaftliche Forschungsanwendungen

Electronic and Optoelectronic Devices

Indium arsenide (InAs) is renowned for its potential in creating high-performance electronic and optoelectronic devices. Its intrinsic properties, such as high electron mobility and direct bandgap, make it an ideal candidate for applications requiring fast electronic devices and infrared detectors. Studies highlight the significance of understanding InAs's impulse properties under strong electric fields, which is essential for predicting its application potential in multicomponent semiconductors. Enhanced drift velocities and the response to electric field changes underscore its superiority over materials like GaAs, InP, and GaN in electronic applications (Saurova & Shpichenko, 2022).

Chemical and Biological Sensing

The development of indium arsenide nanowire devices for chemical and biological sensing leverages its high mobility semiconductor characteristics. These devices, owing to their surface electron accumulation layer, facilitate ohmic electrical contact with metals and offer a platform for detecting changes in current flow through the sensor in response to the binding of charged species. The sensitivity of these platforms to H+ ion concentration and larger charged protein species, like Avidin, demonstrates InAs's potential in developing highly reproducible sensors with detection limits reaching 10 pM (Upadhyay et al., 2014).

Nanoelectronics and Quantum Dots

Indium arsenide's application extends into the realm of nanoelectronics, where its integration with silicon substrates through the use of self-assembled organic coatings to create oxide-based growth templates has been explored. This integration is pivotal for high-performance materials like InAs to impact future nanoelectronics, highlighting its potential in enhancing device performance and enabling new functionalities. Additionally, the synthesis of large indium arsenide quantum dots with narrow emission linewidths for short-wavelength infrared applications showcases its role in developing probes for non-invasive through-skull fluorescence imaging and improved infrared nanocrystal-LEDs and photon-upconversion technology (Mårtensson et al., 2007; Franke et al., 2016).

Environmental and Health Safety

While indium arsenide offers numerous technological advantages, its environmental and health impacts require careful consideration. Studies on its toxicity, particularly in relation to occupational exposure, highlight the necessity for stringent safety protocols in handling and disposing of InAs-containing materials to mitigate potential adverse effects on health and the environment (Tanaka, 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

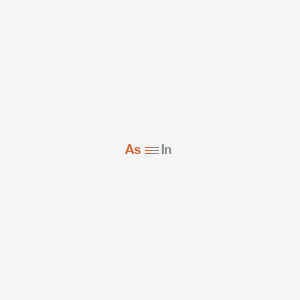

IUPAC Name |

indiganylidynearsane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/As.In | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPQDHPTXJYYUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[As]#[In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InAs, AsIn | |

| Record name | indium(III) arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(III)_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Indium arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023825 | |

| Record name | Indium arsenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.740 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Indium arsenide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Indium arsenide | |

CAS RN |

1303-11-3 | |

| Record name | Indium arsenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indium arsenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium arsenide (InAs) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indium arsenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium arsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM ARSENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1A23S0911 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)